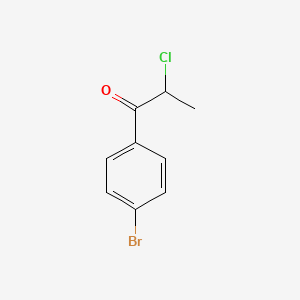

1-(4-Bromophenyl)-2-chloropropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

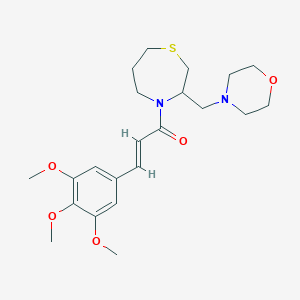

Descripción general

Descripción

“1-(4-Bromophenyl)-2-chloropropan-1-one” is a chemical compound. It is also known as “4’-Bromoacetophenone” or "Ethanone, 1-(4-bromophenyl)-" . The molecular weight of this compound is 213.071 .

Synthesis Analysis

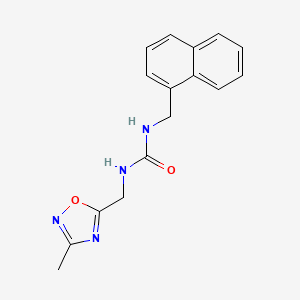

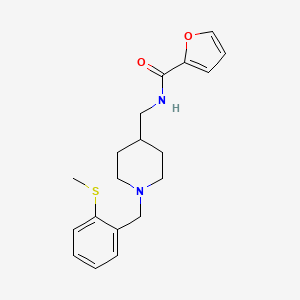

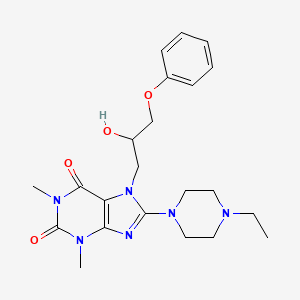

The synthesis of “1-(4-Bromophenyl)-2-chloropropan-1-one” and similar compounds has been discussed in several studies . For instance, one method involves the use of bromine and mercuric oxide . Another approach involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-2-chloropropan-1-one” can be represented by the formula C9H9BrO . More detailed structural information may be available in specialized databases or scientific literature .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromophenyl)-2-chloropropan-1-one” are complex and can vary depending on the conditions and reactants used . For example, it can undergo reactions such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

(Shkir et al., 2019) explored the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-2-chloropropan-1-one, revealing potential applications in semiconductor devices. These compounds demonstrated considerable electron transfer integrals, suggesting their utility as electron transport materials in organic semiconductor devices.

Anticancer Potential

Research on apoptosis inducers (Zhang et al., 2005) identified a series of compounds related to 1-(4-Bromophenyl)-2-chloropropan-1-one with significant activity against breast and colorectal cancer cell lines, presenting a method to discover potential anticancer agents and their molecular targets.

Enzymatic Reactions

(Wang et al., 2003) investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, including derivatives of 1-(4-Bromophenyl)-2-chloropropan-1-one, providing insights into enzymatic mechanisms and potential environmental detoxification processes.

Carbonic Anhydrase Inhibition

A study by (Boztaş et al., 2015) on dimethoxybromophenol derivatives incorporating cyclopropane moieties, including structures similar to 1-(4-Bromophenyl)-2-chloropropan-1-one, revealed their effectiveness as inhibitors of carbonic anhydrase isoenzymes, which could have implications for medical applications in managing conditions like glaucoma, epilepsy, and mountain sickness.

Phase-Transfer Catalysis

(Balcerzak & Jończyk, 1991) developed a synthesis method for gem-bromochlorocyclopropanes via phase-transfer catalysis, demonstrating the versatility of 1-(4-Bromophenyl)-2-chloropropan-1-one in synthetic chemistry for producing structurally complex molecules efficiently.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLIUMZBOPOTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-chloropropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate](/img/structure/B2834657.png)

![2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2834664.png)

![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2834665.png)

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)